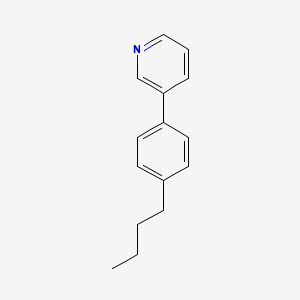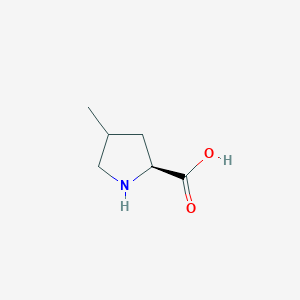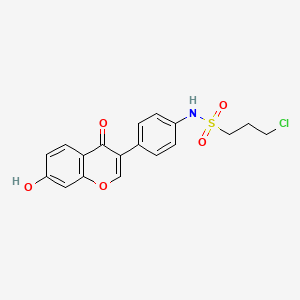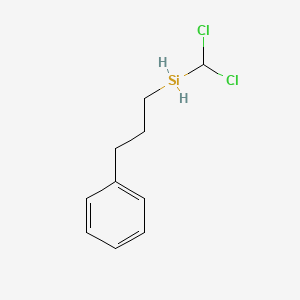
Dichloromethyl(3-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethyl(3-phenylpropyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a dichloromethyl group and a 3-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloromethyl(3-phenylpropyl)silane typically involves the reaction of 3-phenylpropylmagnesium bromide with dichloromethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-phenylpropylmagnesium bromide+dichloromethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: Dichloromethyl(3-phenylpropyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds.
Oxidation: The silicon-carbon bonds in this compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reaction is usually conducted at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and other substituted silanes.
Hydrosilylation: The major products are organosilicon compounds with new silicon-carbon bonds.
Oxidation: Products include silanols and siloxanes.
科学的研究の応用
Chemistry: Dichloromethyl(3-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Medicine: this compound is explored for its potential in medical applications, including the development of silicone-based implants and prosthetics. Its ability to form biocompatible surfaces makes it a valuable material in medical device manufacturing.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives, sealants, and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of Dichloromethyl(3-phenylpropyl)silane involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic molecules, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Dichloromethylsilane: Similar in structure but lacks the 3-phenylpropyl group.
Chloromethylsilane: Contains one chlorine atom and one methyl group bonded to silicon.
Trichlorosilane: Contains three chlorine atoms bonded to silicon.
Comparison:
- The 3-phenylpropyl group enhances the compound’s ability to interact with organic molecules, making it more suitable for applications in organic synthesis and materials science.
- Compared to Dichloromethylsilane and Trichlorosilane, this compound offers improved stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Dichloromethyl(3-phenylpropyl)silane: is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes.
特性
分子式 |
C10H14Cl2Si |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
dichloromethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C10H14Cl2Si/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2 |
InChIキー |
NVOADJUXMHJFLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC[SiH2]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
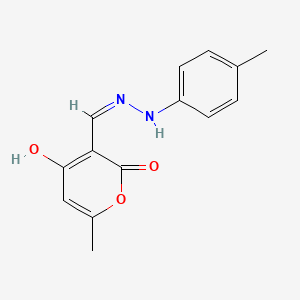
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
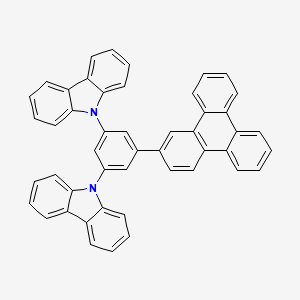
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
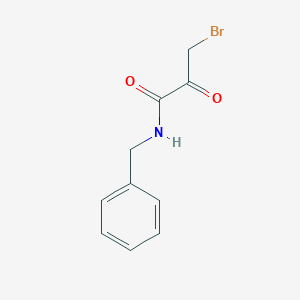
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
